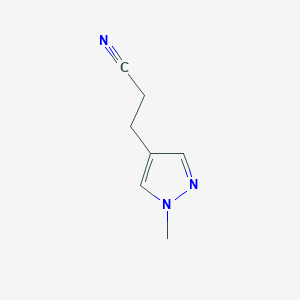

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Description

3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile is a nitrile-containing pyrazole derivative with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol (CAS: 1251093-41-0) . The compound features a pyrazole ring substituted with a methyl group at the 1-position and a propanenitrile chain at the 4-position. Its applications span pharmaceutical intermediates and organic synthesis due to the reactivity of the nitrile group .

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKPJBPVHATVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may bind to active sites of enzymes, leading to the inhibition of their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile and related compounds:

Key Observations:

Substituent Complexity: The parent compound lacks bulky or electron-withdrawing groups, unlike 3-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile, where the trifluoromethyl group enhances electrophilicity .

Molecular Weight Trends :

Discussion of Discrepancies and Limitations

- Molecular Formula Conflict : and report conflicting molecular formulas (C₈H₉N₃ vs. C₇H₉N₃) for the parent compound. This highlights the need for verification via authoritative databases or experimental characterization .

- Data Gaps : Boiling points, solubility, and detailed mechanistic studies are lacking for most compounds, limiting direct comparisons.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole moiety linked to a propanenitrile functional group, this compound exhibits unique properties that may contribute to its therapeutic applications. This article provides an overview of the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a five-membered aromatic heterocycle (pyrazole) and a nitrile group, which enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may possess anticancer effects, possibly through the inhibition of specific enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity. This is crucial for pathways related to inflammation and cancer progression.

- Receptor Interaction : It may also interact with specific receptors, influencing various biological pathways that could be leveraged for therapeutic benefits.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 10 µg/mL. |

| Study B | Reported cytotoxic effects on human lung carcinoma cell lines (A549) with an IC50 value of 25 µM. |

| Study C | Investigated the compound's effect on enzyme activity related to inflammatory pathways, showing significant inhibition at concentrations above 50 µM. |

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | Carboxylic acid group instead of nitrile | Moderate antimicrobial activity |

| 3-(1H-pyrazol-4-yl)propanenitrile | Lacks methyl substitution | Lower potency in anticancer activity |

| 3-(5-Methyl-1H-benzimidazol-2-yl)propanenitrile | Contains benzimidazole instead of pyrazole | Enhanced selectivity against certain cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.